4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Catalog No.
S3119900
CAS No.
444336-81-6
M.F
C21H25NO2
M. Wt
323.436
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahy...

CAS Number

444336-81-6

Product Name

4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

IUPAC Name

1-methyl-4-(4-methylphenyl)-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

Molecular Formula

C21H25NO2

Molecular Weight

323.436

InChI

InChI=1S/C21H25NO2/c1-13(2)21-11-9-20(4,10-12-21)16-17(21)19(24)22(18(16)23)15-7-5-14(3)6-8-15/h5-9,11,13,16-17H,10,12H2,1-4H3

InChI Key

HRNXETQNTHIERV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(CCC3(C=C4)C)C(C)C

solubility

not available
  • Search of Scientific Databases

    Searches of scientific databases like PubChem [] and Google Scholar do not yield any publications directly مرتبط (mortabet) (related) to the application of this specific molecule in research.

  • Possible Areas of Investigation

    The chemical structure of the molecule suggests potential تطبيقات (tatbiqat) (applications) in areas like:

    • Medicinal Chemistry

      The core structure of the molecule contains an isoindole ring, which is present in some bioactive molecules. Further research قد يؤدي (qad yuודי) (could lead) to the development of new drugs.

    • Organic Chemistry

      The molecule يمكن دراستها (yumkin dirastha) (can be studied) for its reactivity and خصائص (khasائص) (properties) as a building block for more complex molecules.

4-Isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of tetrahydroisoindole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C21H25NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features an isopropyl group and a p-tolyl substituent, contributing to its chemical properties and potential applications.

Typical of imide and tetrahydroisoindole derivatives. These include:

  • Nucleophilic Substitution: The imide nitrogen can be substituted by nucleophiles under appropriate conditions.
  • Reduction Reactions: The carbonyl groups in the dione structure may be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecular structures.

Research indicates that derivatives of tetrahydroisoindole compounds exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus .
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects: There is evidence suggesting that these compounds may offer neuroprotective benefits in models of neurodegenerative diseases.

The synthesis of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions:

  • Formation of the Tetrahydroisoindole Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents: The isopropyl and p-tolyl groups are introduced via alkylation or arylation reactions.
  • Imide Formation: The final step involves the formation of the imide structure through reaction with suitable anhydrides or acid chlorides.

The unique properties of this compound make it valuable in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Materials Science: Its structural characteristics could be exploited in creating novel materials with specific properties.

Interaction studies involving 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione have focused on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest potential interactions with DNA topoisomerases and other critical cellular proteins . These interactions could elucidate its mechanism of action and guide further therapeutic development.

Several compounds share structural similarities with 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione:

Compound NameStructureNotable Features
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneC16H15NO2Lacks isopropyl group; simpler structure
4-Isopropyl-7-methyl-2-(phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneC21H25NO2Similar core structure; different substituents
4-Isopropyl-7-methyl-2-(p-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoleC21H24N2O3Contains a nitrophenyl group; potential for different biological activity

These compounds highlight the structural diversity within this class and underscore the unique features of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione due to its specific substituents and resulting properties.

XLogP3

4.6

Dates

Last modified: 08-18-2023

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